3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of both fluorine and sulfur atoms, which contribute to its unique chemical properties. The trifluoromethyl group attached to the pyridine ring enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) . Another method includes the trifluoromethylation of pyridine derivatives, which can be performed using trifluoromethylating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves high-temperature reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using iron fluoride as a catalyst is a well-known method . This approach allows for the efficient production of the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce various aminopyridine derivatives .
Scientific Research Applications
3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal catalysts, facilitating various chemical reactions . In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the mercapto group.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of a fluorine atom.
3-Fluoro-2-(trifluoromethyl)pyridine: Similar structure but without the mercapto group.
Uniqueness
3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine is unique due to the presence of both fluorine and sulfur atoms, which confer distinct chemical properties. The trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its utility in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)-1H-pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NS/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOJZPZAFKVTSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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